N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
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Overview
Description
N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Thioether Group: The thioether group can be introduced by reacting the indole derivative with a suitable thiol compound in the presence of a base.
Attachment of the Mesitylamino Group: The mesitylamino group can be attached through an amide coupling reaction using mesitylamine and an appropriate carboxylic acid derivative.
Final Coupling with Benzamide: The final step involves the coupling of the intermediate compound with benzoyl chloride to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to.
Pathways Involved: Signaling pathways and metabolic processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-((2-(phenylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
- N-(2-(3-((2-(methylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
Uniqueness
N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is unique due to the presence of the mesitylamino group, which may impart distinct biological and chemical properties compared to other similar compounds. This uniqueness can be attributed to the steric and electronic effects of the mesitylamino group, influencing the compound’s reactivity and interactions with molecular targets.
Properties
IUPAC Name |
N-[2-[3-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2S/c1-19-15-20(2)27(21(3)16-19)30-26(32)18-34-25-17-31(24-12-8-7-11-23(24)25)14-13-29-28(33)22-9-5-4-6-10-22/h4-12,15-17H,13-14,18H2,1-3H3,(H,29,33)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACFCMGUFRFNDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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